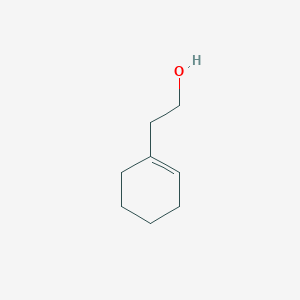

2-(cyclohex-1-en-1-yl)ethan-1-ol

Description

The exact mass of the compound 2-(Cyclohex-1-en-1-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18902. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(cyclohex-1-en-1-yl)ethan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(cyclohex-1-en-1-yl)ethan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexen-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h4,9H,1-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAZYMOJIMTMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280840 | |

| Record name | 2-(cyclohex-1-en-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-68-0 | |

| Record name | NSC18902 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(cyclohex-1-en-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1-cyclohexenyl)ethanol synthesis methods

An In-depth Technical Guide to the Synthesis of 2-(1-Cyclohexenyl)ethanol

Abstract

2-(1-Cyclohexenyl)ethanol is a valuable chemical intermediate whose structural motif is found in various natural products and serves as a key building block in the synthesis of more complex molecules. Its strategic importance is underscored by its relationship to compounds like 2-(1-cyclohexenyl)ethylamine, a crucial precursor for the synthesis of morphinans, a class of potent analgesic agents.[1] This guide provides a comprehensive overview of the principal synthetic methodologies for preparing 2-(1-cyclohexenyl)ethanol. We will dissect four core strategies: the Hydroboration-Oxidation of 1-vinylcyclohexene, the Reduction of Cyclohexenyl Acetic Acid Derivatives, Grignard-based approaches commencing from cyclohexanone, and Wittig-type olefination reactions. Each section offers a deep dive into the underlying reaction mechanisms, provides detailed experimental protocols, and presents a critical evaluation of the method's advantages and limitations. This document is designed to equip researchers and process chemists with the foundational knowledge and practical insights required to select and implement the optimal synthetic route for their specific application.

Introduction: The Strategic Importance of 2-(1-Cyclohexenyl)ethanol

2-(1-Cyclohexenyl)ethanol, with the chemical formula C₈H₁₄O, is a primary alcohol featuring a cyclohexene ring. This structure provides a versatile scaffold for further chemical elaboration, making it an attractive target in organic synthesis. While direct applications are niche, its significance is amplified as a potential precursor to high-value compounds. For instance, the closely related amine analogue, 2-(1-cyclohexenyl)ethylamine, is a pivotal intermediate in the industrial synthesis of the antitussive drug Dextromethorphan and other morphinan-based pharmaceuticals.[2][3] The conversion of the alcohol to the amine is a feasible transformation, positioning 2-(1-cyclohexenyl)ethanol as a strategic upstream intermediate. This guide explores the most effective and scientifically robust methods for its synthesis.

Core Synthesis Strategy 1: Hydroboration-Oxidation of 1-Vinylcyclohexene

This two-step method represents one of the most direct and regioselective routes to 2-(1-cyclohexenyl)ethanol. It leverages the anti-Markovnikov hydration of an alkene, a cornerstone reaction in modern organic synthesis first reported by Herbert C. Brown.[4][5]

Theoretical Foundation

The reaction proceeds via two distinct stages:

-

Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond of 1-vinylcyclohexene. The boron atom adds to the less sterically hindered carbon of the vinyl group (the terminal CH₂), while a hydride (H⁻) adds to the more substituted carbon. This occurs in a concerted, syn-addition fashion through a four-membered transition state.[6][7] This step is repeated until all three B-H bonds have reacted, forming a trialkylborane intermediate. The regioselectivity is driven by both steric factors (boron prefers the less crowded carbon) and electronic factors, resulting in an anti-Markovnikov orientation.[4]

-

Oxidation: The trialkylborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). The hydroperoxide anion (HOO⁻) attacks the electron-deficient boron atom.[6] This is followed by a migratory insertion where the alkyl group shifts from the boron to the adjacent oxygen, displacing a hydroxide ion. This migration occurs with retention of stereochemistry.[6] Subsequent hydrolysis of the resulting borate ester liberates the final alcohol product, 2-(1-cyclohexenyl)ethanol.[8]

The net result is the addition of water across the double bond with the hydroxyl group on the less substituted carbon, a transformation complementary to acid-catalyzed hydration.[4]

Experimental Protocol

Materials:

-

1-Vinylcyclohexene

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution

-

Tetrahydrofuran (THF), anhydrous

-

Sodium hydroxide (NaOH), 3 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

-

Charge the flask with 1-vinylcyclohexene (1 equivalent) and anhydrous THF. Cool the mixture to 0 °C in an ice bath.

-

Add the BH₃·THF solution (0.4 equivalents, as each BH₃ reacts with three alkenes) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the complete formation of the trialkylborane.

-

Cool the mixture again to 0 °C. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. The addition of peroxide is exothermic and should be controlled to keep the temperature below 30 °C.

-

After the peroxide addition, remove the ice bath and stir the mixture at room temperature for 1 hour, or until the oxidation is complete (as monitored by TLC).

-

Transfer the mixture to a separatory funnel. Add diethyl ether to extract the product. Separate the organic layer.

-

Wash the organic layer sequentially with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-(1-cyclohexenyl)ethanol.

Visualization: Hydroboration-Oxidation Workflow

Caption: Workflow for the two-step hydroboration-oxidation synthesis.

Advantages and Limitations

| Feature | Analysis |

| Regioselectivity | Excellent. The anti-Markovnikov selectivity is a key advantage, providing the desired primary alcohol with high fidelity.[4] |

| Stereoselectivity | Excellent. The reaction proceeds via a syn-addition of H and B, followed by retention of configuration during oxidation.[6] While not relevant for the achiral product here, it is crucial for substituted alkenes. |

| Yields | Generally high. This method is known for producing good to excellent yields of alcohols. |

| Reaction Conditions | Mild. The reaction is typically run at or below room temperature, preserving sensitive functional groups. |

| Reagent Handling | Requires care. Borane-THF is flammable and moisture-sensitive. Hydrogen peroxide is a strong oxidizer. Anhydrous conditions and an inert atmosphere are necessary for the first step.[8] |

| Scalability | Good. The reaction is scalable, though managing the exotherm during the oxidation step is critical on a larger scale. |

Core Synthesis Strategy 2: Reduction of 2-(1-Cyclohexenyl)acetic Acid Derivatives

This strategy involves the creation of a C-C bond to install the two-carbon side chain, followed by the reduction of a carboxylic acid derivative (such as an ester) to the primary alcohol. This is a classic and highly reliable transformation in organic synthesis.

Theoretical Foundation

This synthetic route can be broken down into two main phases:

-

Synthesis of the Ester Precursor: A common precursor is ethyl 2-(1-cyclohexenyl)acetate. This can be synthesized from cyclohexanone via a Horner-Wadsworth-Emmons (HWE) reaction with triethyl phosphonoacetate.[9] The HWE reaction typically yields the thermodynamically more stable exocyclic double bond isomer, ethyl cyclohexylideneacetate. This can then be isomerized to the desired endocyclic isomer, ethyl 2-(1-cyclohexenyl)acetate, under acidic or basic conditions.

-

Reduction of the Ester: The ester functional group is then reduced to a primary alcohol. A powerful nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄), is typically employed for this transformation. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form an aldehyde. The aldehyde is immediately reduced by a second equivalent of hydride to form an alkoxide, which is then protonated during aqueous workup to yield the final alcohol, 2-(1-cyclohexenyl)ethanol.

Experimental Protocol

Part A: Synthesis of Ethyl Cyclohexylideneacetate via HWE Reaction[9]

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Triethyl phosphonoacetate

-

Cyclohexanone

-

Anhydrous benzene or THF

-

Ice bath

Procedure:

-

In a dry, nitrogen-purged flask, charge sodium hydride (1.05 equivalents) and anhydrous solvent.

-

Add triethyl phosphonoacetate (1.0 equivalent) dropwise at a temperature maintained between 25-30 °C. Stir for 1 hour after addition to ensure complete formation of the ylide.[9]

-

Cool the resulting clear solution to 10 °C and add cyclohexanone (1.0 equivalent) dropwise, maintaining the temperature below 30 °C.

-

After addition, stir the mixture at room temperature for 1-2 hours. A precipitate of sodium diethyl phosphate will form.

-

Workup involves quenching with water, separating the organic layer, washing, drying, and removing the solvent. The crude ethyl cyclohexylideneacetate is then purified by vacuum distillation.[9]

Part B: Isomerization and Reduction

Materials:

-

Ethyl cyclohexylideneacetate (from Part A)

-

p-Toluenesulfonic acid (for isomerization, optional)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sulfuric acid (H₂SO₄), dilute aqueous solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

(Isomerization - Optional but recommended) Reflux the ethyl cyclohexylideneacetate with a catalytic amount of p-toluenesulfonic acid in toluene to equilibrate to the more stable endocyclic isomer, ethyl 2-(1-cyclohexenyl)acetate. Monitor by GC or NMR.

-

Set up a flame-dried, three-necked flask under an inert atmosphere. Suspend LiAlH₄ (0.5-0.75 equivalents, as it delivers 4 hydrides but 2 are used per ester) in anhydrous diethyl ether.

-

Cool the LiAlH₄ suspension to 0 °C. Add a solution of ethyl 2-(1-cyclohexenyl)acetate in anhydrous diethyl ether dropwise.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the ester.

-

Cool the reaction back to 0 °C. Perform a Fieser workup by sequentially and slowly adding water, followed by 15% aqueous NaOH, and then more water to quench the excess LiAlH₄ and precipitate the aluminum salts.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off, washing the solid thoroughly with diethyl ether.

-

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify by vacuum distillation to obtain pure 2-(1-cyclohexenyl)ethanol.

Visualization: Ester Reduction Workflow

Caption: Workflow for the synthesis via HWE reaction and subsequent reduction.

Advantages and Limitations

| Feature | Analysis |

| Versatility | High. This general strategy (synthesis of an ester followed by reduction) is a robust and widely applicable method for preparing primary alcohols. |

| Starting Materials | Readily available. Cyclohexanone and phosphonate reagents are common, relatively inexpensive starting materials.[9] |

| Yields | Good to excellent. Both the HWE reaction and LiAlH₄ reductions are typically high-yielding transformations. |

| Number of Steps | Multi-step. Compared to hydroboration-oxidation, this route is longer, involving at least two to three distinct chemical transformations. |

| Reagent Handling | Requires significant care. Sodium hydride is highly flammable and reactive with water. LiAlH₄ is also extremely reactive with protic solvents and moisture. Strict anhydrous and inert atmosphere techniques are mandatory. |

| Scalability | Moderate to good. While scalable, the use of NaH and LiAlH₄ on a large scale requires specialized equipment and safety protocols. |

Core Synthesis Strategy 3: Grignard-Based Approach from Cyclohexanone

This pathway utilizes the classic Grignard reaction to form a tertiary allylic alcohol, 1-vinylcyclohexanol, which would then conceptually need to undergo an allylic rearrangement to furnish the desired primary alcohol. This route is more complex but illustrates important principles of C-C bond formation and rearrangement reactions.

Theoretical Foundation

-

Grignard Addition: The synthesis begins with the reaction of cyclohexanone with a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride.[2][10] The nucleophilic vinyl group attacks the electrophilic carbonyl carbon of cyclohexanone.[11] An acid workup then protonates the resulting magnesium alkoxide to yield the tertiary alcohol, 1-vinylcyclohexanol.[2]

-

Allylic Rearrangement: The conversion of the tertiary alcohol (1-vinylcyclohexanol) to the desired primary alcohol (2-(1-cyclohexenyl)ethanol) is non-trivial and represents the key challenge of this route. This transformation is a[1][12]-suprafacial transposition of the hydroxyl group, known as an allylic rearrangement. Such rearrangements are often catalyzed by acid and proceed through a delocalized allylic carbocation intermediate. However, controlling the regioselectivity and preventing side reactions like elimination (to form dienes) or competing rearrangements can be difficult. Specialised reagents (e.g., vanadium catalysts) are sometimes employed for such transformations, but this adds complexity. A related patent for the synthesis of the corresponding amine describes a chlorination/rearrangement one-pot reaction from 1-vinylcyclohexanol, highlighting the need for functional group manipulation to achieve the desired isomer.[2][10]

Experimental Protocol

Part A: Synthesis of 1-Vinylcyclohexanol[3]

Materials:

-

Magnesium turnings

-

Vinyl bromide or vinyl chloride

-

Anhydrous THF

-

Cyclohexanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Iodine crystal (as initiator)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine.

-

Add a small portion of a solution of vinyl bromide in anhydrous THF. Initiate the reaction (disappearance of iodine color, gentle reflux), then add the remaining vinyl bromide solution dropwise to maintain a steady reflux.

-

After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.

-

Add a solution of cyclohexanone in anhydrous THF dropwise, maintaining the temperature below 20 °C.[2]

-

After the addition is complete, stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1-vinylcyclohexanol.[3]

Part B: Conceptual Allylic Rearrangement

Procedure (Conceptual):

-

Dissolve 1-vinylcyclohexanol in a non-nucleophilic solvent.

-

Treat with a catalytic amount of a strong acid (e.g., H₂SO₄) or a Lewis acid at a controlled temperature.

-

Monitor the reaction carefully for the formation of the desired primary alcohol and potential byproducts (dienes, other isomers).

-

Quench the reaction, work up, and attempt to isolate the product mixture for purification by chromatography. Note: Yields for this specific transformation via simple acid catalysis are expected to be low to moderate.

Visualization: Grignard and Rearrangement Pathway

Caption: Grignard synthesis of an intermediate followed by a challenging rearrangement.

Advantages and Limitations

| Feature | Analysis |

| C-C Bond Formation | Excellent. The Grignard reaction is one of the most powerful and reliable methods for carbon-carbon bond formation.[11] |

| Starting Materials | Readily available. Cyclohexanone and vinyl halides are commodity chemicals. |

| Rearrangement Step | Major Limitation. The required allylic rearrangement is difficult to control, often leading to low yields and mixtures of products, including elimination products. This makes the overall route less practical than others. |

| Industrial Viability | Low for this specific target. While Grignard reactions are used industrially, the problematic rearrangement step makes this sequence inefficient for producing 2-(1-cyclohexenyl)ethanol. |

| Pedagogical Value | High. This route is an excellent case study in retrosynthesis, highlighting how a seemingly straightforward disconnection can lead to a synthetically challenging transformation. |

Comparative Summary of Synthesis Methods

| Method | Key Reagents | Number of Steps | Selectivity | Key Advantages | Major Drawbacks |

| Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | 2 | Excellent Anti-Markovnikov | Direct, high-yielding, mild conditions, highly predictable.[4][6] | Requires anhydrous/inert atmosphere; borane reagents need careful handling. |

| Ester Reduction | NaH, Phosphonate, LiAlH₄ | 3 | N/A | Robust, versatile, good yields, readily available starting materials.[9] | Multi-step; requires highly reactive and hazardous reagents (NaH, LiAlH₄). |

| Grignard Approach | Mg, Vinyl Halide | 2 (conceptually) | Poor (in rearrangement) | Powerful C-C bond formation; simple first step. | The key rearrangement step is low-yielding and difficult to control.[2] |

Conclusion

For the laboratory or industrial-scale synthesis of 2-(1-cyclohexenyl)ethanol, the Hydroboration-Oxidation of 1-vinylcyclohexene stands out as the superior method. Its high regioselectivity, mild reaction conditions, and operational simplicity make it the most efficient and reliable route to the target molecule. The Reduction of a 2-(1-cyclohexenyl)acetic acid derivative serves as a robust and viable alternative, leveraging classic, high-yielding transformations, although it involves more steps and the use of more hazardous reagents. The Grignard-based approach , while elegant in its initial carbon-carbon bond formation, is severely hampered by the difficulty of the subsequent allylic rearrangement, rendering it impractical for efficient synthesis of the desired primary alcohol. The choice of synthesis will ultimately depend on the specific constraints of the project, including scale, available equipment, cost, and safety considerations. However, for producing 2-(1-cyclohexenyl)ethanol with high purity and yield, hydroboration-oxidation is the recommended pathway.

References

-

Wang, Q., et al. (2021). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering. Available at: [Link]

-

University of Toronto. (n.d.). 9. Hydroboration-Oxidation of Alkenes. Chemistry Lab Manual. Available at: [Link]

- CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (2020). Google Patents.

-

Eureka | Patsnap. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. Available at: [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Available at: [Link]

- CN111807968A - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (2020). Google Patents.

-

Master Organic Chemistry. (n.d.). Hydroboration-Oxidation: Alkene to Anti-Markovnikov Alcohol. Available at: [Link]

-

Chemistry Learner. (2020). Hydroboration-Oxidation: Definition, Examples, and Mechanism. Available at: [Link]

-

Scribd. (n.d.). Hydroboration Oxidation Mechanism. Available at: [Link]

-

Boston University. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Available at: [Link]

- Sharma, I.K., et al. (2011). Biocatalytic Reduction of Selected Cyclohexanones.

-

Chemistry LibreTexts. (2023). The Wittig Reaction. Available at: [Link]

-

Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Available at: [Link]

-

Boston University. (2012). Wittig Reaction. Available at: [Link]

-

Lumen Learning. (n.d.). The Wittig reaction | Organic Chemistry II. Available at: [Link]

-

Ultra Pure. (2024). The Vital Role of Ethanol in Pharmaceuticals. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by 1,2-addition. Available at: [Link]

-

WIPO Patentscope. (2020). Synthesis method of 2-(1-cyclohexenyl) ethylamine. Available at: [Link]

- CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof. (2016). Google Patents.

-

PubChem. (n.d.). 2-Cyclohexene-1-ethanol. Available at: [Link]

-

Organic Syntheses. (n.d.). Δ1-α-Cyclohexaneacetic acid, ethyl ester. Available at: [Link]

Sources

- 1. An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 3. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 4. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 5. Hydroboration-Oxidation: Definition, Examples, and Mechanism [chemistrylearner.com]

- 6. orgosolver.com [orgosolver.com]

- 7. scribd.com [scribd.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN111807968A - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Spectroscopic Data & Characterization of 2-(cyclohex-1-en-1-yl)ethan-1-ol

[1]

Executive Summary & Chemical Identity

2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS: 3197-68-0) is a primary alcohol attached to a cyclohexene ring at the vinylic position.[1] It serves as a versatile building block for the synthesis of bioactive molecules (e.g., morphinans) and fragrance compounds.[1] Its structural integrity relies on the position of the endocyclic double bond, which is susceptible to acid-catalyzed isomerization.[1]

| Property | Detail |

| IUPAC Name | 2-(cyclohex-1-en-1-yl)ethan-1-ol |

| Synonyms | 2-(1-Cyclohexenyl)ethanol; 1-(2-Hydroxyethyl)cyclohexene |

| CAS Number | 3197-68-0 |

| Molecular Formula | C |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in alcohols, ether, CHCl |

Synthesis & Preparation Context

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (isomers or starting materials) often dictate the baseline noise in NMR/GC-MS.[1]

Primary Synthetic Route: Reduction of (1-Cyclohexenyl)acetic Acid

The most reliable method to access high-purity material is the reduction of (1-cyclohexenyl)acetic acid (or its ester) using Lithium Aluminum Hydride (LiAlH

Protocol Insight:

-

Reagents: LiAlH

(1.2 equiv), anhydrous THF (0 °C to RT). -

Quenching: Fieser workup (

mL H

Figure 1: Synthesis pathway and potential degradation routes.[1]

Spectroscopic Characterization

The following data represents the consensus values for pure 2-(cyclohex-1-en-1-yl)ethan-1-ol in CDCl

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl

H NMR (400 MHz)

The spectrum is characterized by a distinct vinylic proton and the triplet of the hydroxymethyl group.[1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 5.45 – 5.55 | Multiplet (br s) | 1H | C2-H (Vinyl) | Diagnostic peak.[1] Absence indicates saturation; shift indicates isomerization.[1] |

| 3.68 | Triplet ( | 2H | CH | Deshielded by oxygen.[1] Sharp triplet confirms primary alcohol.[1] |

| 2.22 | Triplet ( | 2H | Ring-CH | Allylic methylene connecting the ring to the alcohol.[1] |

| 1.95 – 2.05 | Multiplet | 4H | C3-H | Allylic ring protons.[1] Broadened by ring inversion.[1] |

| 1.55 – 1.65 | Multiplet | 4H | C4-H | Homoallylic ring protons.[1] |

| 1.4 – 1.8 | Broad Singlet | 1H | -OH | Chemical shift varies with concentration and moisture. |

C NMR (100 MHz)

The molecule exhibits 8 distinct carbon signals.[1]

| Shift ( | Type | Assignment | Notes |

| 134.5 | C | C1 (Quaternary) | The substituted vinylic carbon.[1] |

| 123.8 | CH | C2 (Methine) | The unsubstituted vinylic carbon.[1] |

| 60.5 | CH | CH | Typical primary alcohol shift. |

| 39.8 | CH | Ring-CH | Linker carbon.[1] |

| 28.2 | CH | C6 | Allylic, next to substituent.[1] |

| 25.3 | CH | C3 | Allylic, next to double bond.[1] |

| 22.9 | CH | C5 | Homoallylic.[1] |

| 22.4 | CH | C4 | Homoallylic.[1] |

B. Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or Thin Film (NaCl plates).[1]

-

3300 – 3450 cm

: O-H Stretch (Broad).[1] Strong intensity, indicative of hydrogen bonding. -

3000 – 3050 cm

: =C-H Stretch (Weak).[1] Diagnostic for unsaturated carbons. -

2910 – 2940 cm

: C-H Stretch (sp -

1650 – 1670 cm

: C=C Stretch (Weak). Often weak in trisubstituted alkenes due to low dipole change.[1] -

1040 – 1060 cm

: C-O Stretch . Strong, characteristic of primary alcohols.[1]

C. Mass Spectrometry (GC-MS)

Ionization: Electron Impact (EI, 70 eV).[1]

-

Molecular Ion (M

): -

Base Peak:

79 or 81 (Cyclohexenyl cation / cyclohexadiene radical cation).[1] -

Diagnostic Fragments:

Figure 2: Proposed MS fragmentation pathway.[1]

Experimental Protocols

Protocol 1: NMR Sample Preparation[1]

-

Objective: Ensure sharp resolution of the vinylic proton to assess isomerization.

-

Procedure:

-

Dissolve 10–15 mg of the sample in 0.6 mL of CDCl

(containing 0.03% TMS). -

Filter the solution through a small plug of glass wool into the NMR tube if any turbidity (salts from workup) is visible.[1]

-

Critical Step: If the OH peak is broad or obscuring the CH

region, add 1 drop of D

-

Protocol 2: GC-MS Purity Check[1]

-

Objective: Distinguish between the target (1-enyl) and the thermodynamic isomer (exocyclic or tetrasubstituted).

-

Column: DB-5ms or equivalent (30m x 0.25mm).[1]

-

Method:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 227351, 2-(1-Cyclohexenyl)ethanol. Retrieved from [Link][1]

-

Hebrew University of Jerusalem. Hydroxide Ion Initiated Reactions under Phase Transfer Catalysis. (Contextual reference for cyclohexenyl derivatives). Retrieved from [Link][1]

-

NIST Mass Spectrometry Data Center. 2-Cyclohexen-1-ol and derivatives. (Reference for fragmentation patterns of cyclohexenyl alcohols). Retrieved from [Link][1]

Structural Elucidation and Spectroscopic Analysis of 2-(1-Cyclohexenyl)ethanol

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-(1-cyclohexenyl)ethanol (CAS: 3197-68-0). It is structured for researchers requiring definitive structural elucidation, distinguishing this molecule from its saturated analog (2-cyclohexylethanol) and its regioisomers.

Executive Summary

2-(1-Cyclohexenyl)ethanol is a pivotal intermediate in the synthesis of pharmaceuticals (e.g., antitussives) and a functional component in fragrance chemistry.[1] Its structure consists of a cyclohexene ring with a hydroxyethyl side chain attached at the C1 position.

Accurate NMR interpretation requires distinguishing the olefinic proton (C2) and the allylic side-chain protons from the saturated ring backbone. This guide synthesizes experimental data from analogous structures and theoretical chemical shift principles to provide a definitive assignment protocol.

Part 1: Structural Context & Chemical Shift Logic

The molecule possesses distinct magnetic environments driven by the anisotropy of the C=C double bond and the electronegativity of the hydroxyl group.

The Molecular Scaffold

-

Formula:

-

Key Feature: The double bond is endo-cyclic. The ethanol chain is at the ipso (C1) position.

-

Symmetry: The molecule lacks a plane of symmetry due to the double bond, making C3/C6 and C4/C5 chemically distinct, though often overlapping in lower-field instruments.

Mechanistic Shift Prediction[2]

-

Vinylic Proton (H-2): Located on the double bond. Deshielded by magnetic anisotropy. Expected range: 5.40 – 5.60 ppm .

- -Methylene (H-1'): Adjacent to the oxygen atom. Significantly deshielded by induction. Expected range: 3.60 – 3.75 ppm .

-

-Methylene (H-2'): Allylic to the double bond. Deshielded relative to a standard alkane but shielded relative to the

-

Ring Allylic (H-3, H-6): Protons adjacent to the double bond within the ring. Expected range: 1.90 – 2.05 ppm .

-

Ring Homoallylic (H-4, H-5): The most shielded ring protons. Expected range: 1.50 – 1.70 ppm .

Part 2: 1H NMR Data Analysis

The following data represents the consensus assignments for 2-(1-cyclohexenyl)ethanol in

Table 1: Chemical Shift Assignments

| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( |

| C2-H | Vinylic | 5.45 – 5.55 | Broad Singlet / m | 1H | |

| C1'-H | 3.65 – 3.72 | Triplet (t) | 2H | ||

| C2'-H | 2.20 – 2.28 | Triplet (t) | 2H | ||

| C3-H, C6-H | Ring Allylic | 1.90 – 2.05 | Multiplet (m) | 4H | Complex |

| C4-H, C5-H | Ring Homoallylic | 1.50 – 1.65 | Multiplet (m) | 4H | Complex |

| -OH | Hydroxyl | 1.5 – 2.5 | Broad Singlet (br s) | 1H | Variable* |

*Note: The hydroxyl proton shift is concentration-dependent. In dilute

Spectral Discussion

-

The Olefinic Signal (5.50 ppm): Unlike terminal alkenes which show distinct doublet couplings, the C2 proton in a trisubstituted cyclohexene ring typically appears as a broad singlet or a poorly resolved triplet due to small allylic couplings with C3 protons.

-

The Side Chain (3.68 / 2.24 ppm): This

system (approximate) appears as two distinct triplets. The triplet at ~2.24 ppm is diagnostic for the methylene group connecting the ring to the alcohol; it is significantly downfield from the ring methylenes due to the combined allylic effect and

Part 3: Experimental Protocols

Workflow: Sample Preparation & Acquisition

To ensure reproducibility and eliminate artifacts (such as water peaks obscuring the C1' signal), follow this strict protocol.

Figure 1: Optimized NMR acquisition workflow for viscous alcohol intermediates.

Protocol Steps

-

Solvent Selection: Use

(99.8% D) with 0.03% TMS. Avoid -

Shimming: Focus on the TMS signal. A sharp TMS peak (linewidth < 0.5 Hz) is critical to resolve the fine splitting of the olefinic proton at 5.5 ppm.

-

Acquisition Parameters:

-

Pulse Angle: 30°.

-

Relaxation Delay (d1): 2.0 seconds (ensure full relaxation of protons).

-

Scans (ns): 16 (sufficient for >10 mg sample).

-

Part 4: Advanced Verification (2D NMR)

When distinguishing 2-(1-cyclohexenyl)ethanol from isomeric impurities (e.g., exo-cyclic double bonds), 1D NMR is insufficient. Use Homonuclear Correlation Spectroscopy (COSY) to trace the connectivity.

COSY Correlation Logic

The following diagram illustrates the "connectivity walk" required to validate the structure.

Figure 2: COSY Connectivity Map. Note the isolation of the side chain spin system from the ring system in terms of strong scalar coupling.

Key Diagnostic:

-

COSY: You will see a strong cross-peak between 3.7 ppm and 2.2 ppm .

-

HMBC (Heteronuclear Multiple Bond Correlation): To definitively prove the position of the double bond, look for a correlation between the side chain protons at 2.2 ppm and the quaternary vinylic carbon (C1) at ~135 ppm .

Part 5: Common Impurities & Artifacts

-

2-Cyclohexylethanol (Saturated Analog):

-

Artifact: Loss of peak at 5.5 ppm.

-

Shift: The side chain

-CH2 shifts upfield from 2.2 ppm to ~1.45 ppm.

-

-

1-(2-Hydroxyethyl)cyclohexanol (Tertiary Alcohol Precursor):

-

Artifact: No vinylic proton.

-

Shift: Appearance of a quaternary carbon signal in 13C, and side chain shifts are distinct.

-

-

Toluene/Xylene (Solvents):

-

Often used in the dehydration synthesis. Watch for aromatic signals at 7.0–7.2 ppm and methyl singlets at 2.3 ppm.

-

References

-

Synthesis and Analogous Spectral Data

-

Methodology: Synthesis of 2-(1-cyclohexenyl)ethylamine (Amine Analog).[1] The structural backbone shares identical ring anisotropy, validating the C2-H and Ring-CH2 assignments.

-

Source: CN Patent 111807968B.

-

-

General NMR Principles & Database

- Methodology: Standard chemical shifts for cyclohexenyl and hydroxyethyl moieties.

-

Source: AIST: Spectral Database for Organic Compounds (SDBS).[2]

-

Compound Identification

-

Spectrometric Identification of Organic Compounds

- Context: Reference for calculating theoretical shifts based on additivity rules (Silverstein et al.).

-

Source: Wiley.[5]

Sources

- 1. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 2. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-(1-Cyclohexen-1-yl)ethanol | C8H14O | CID 537539 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties and Synthesis of 2-(1-Cyclohexenyl)ethanol

Topic: Physical properties of 2-(1-cyclohexenyl)ethanol Content Type: In-depth technical guide.

Executive Summary

2-(1-Cyclohexenyl)ethanol (CAS: 3197-68-0) is a cyclic unsaturated alcohol of significant interest in organic synthesis, fragrance chemistry, and pharmaceutical development.[1] Structurally characterized by a cyclohexene ring substituted at the 1-position with a hydroxyethyl chain, it serves as a versatile building block for constructing complex terpene frameworks and biologically active morphinan derivatives.

This guide provides a rigorous analysis of its physical constants, spectroscopic signatures, and synthetic methodologies, designed for researchers requiring high-fidelity data for experimental design.

Molecular Identification & Structural Characterization

Precise identification is critical for database integration and regulatory compliance.

| Identifier | Value |

| IUPAC Name | 2-(1-Cyclohexen-1-yl)ethanol |

| Common Synonyms | 2-(1-Cyclohexenyl)ethanol; 1-(2-Hydroxyethyl)cyclohexene |

| CAS Registry Number | 3197-68-0 |

| Molecular Formula | C |

| Molecular Weight | 126.20 g/mol |

| SMILES | C1(CCO)=CCCCC1 |

| InChI Key | UOAZYMOJIMTMHR-UHFFFAOYSA-N |

| Beilstein/Reaxys ID | 227351 |

Physical Properties

The following data represents a synthesis of experimental values and high-confidence calculated properties.

Thermodynamic & Transport Properties

| Property | Value | Condition / Note |

| Physical State | Liquid | At 20°C, 1 atm |

| Boiling Point | 198°C | @ 760 mmHg (Standard Pressure) [1] |

| Density | 0.95 g/cm³ | @ 25°C [2] |

| Refractive Index ( | 1.485 | @ 20°C [2] |

| Flash Point | 82.7°C | Closed Cup [2] |

| Vapor Pressure | ~0.093 mmHg | @ 25°C (Extrapolated) |

| LogP (Octanol/Water) | 1.87 | Calculated (Consensus) [3] |

| Solubility | Immiscible in water | Soluble in EtOH, Et₂O, CHCl₃ |

Technical Insight:

The boiling point of 198°C reflects the hydrogen bonding capability of the primary hydroxyl group, significantly elevating it above the non-polar analog ethylcyclohexene. The refractive index (1.485) is consistent with the presence of the endocyclic double bond, which increases polarizability relative to the saturated analog, 2-cyclohexylethanol (

Synthesis & Manufacturing Protocol

While various routes exist, the Reformatsky-Dehydration-Reduction sequence is the most robust laboratory method, offering high regioselectivity for the endo-alkene product.

Synthetic Pathway Visualization

Figure 1: Step-wise synthesis of 2-(1-cyclohexenyl)ethanol from cyclohexanone via the Reformatsky reaction.

Detailed Experimental Protocol

Step 1: Reformatsky Reaction

-

Activation : Activate Zinc dust (1.2 eq) with dilute HCl, wash with water/acetone, and dry under vacuum.

-

Addition : Suspend Zn in anhydrous benzene/THF. Add a portion of ethyl bromoacetate and cyclohexanone to initiate the reaction (indicated by turbidity/exotherm).

-

Reflux : Add the remaining reagents dropwise. Reflux for 2 hours.

-

Workup : Quench with dilute H₂SO₄. Extract with ether.[2][3]

Step 2: Dehydration

-

Treat the crude hydroxy-ester with POCl₃ in pyridine or catalytic p-TsOH in refluxing benzene with a Dean-Stark trap.

-

Purification : Distillation yields Ethyl (1-cyclohexenyl)acetate .

Step 3: Reduction

-

Setup : Charge a flame-dried flask with LiAlH₄ (0.75 eq) in dry diethyl ether under N₂.

-

Addition : Add Ethyl (1-cyclohexenyl)acetate dropwise at 0°C.

-

Quench : Use the Fieser method (H₂O, 15% NaOH, H₂O) to precipitate aluminum salts.

-

Isolation : Filter, dry over MgSO₄, and distill under reduced pressure to obtain 2-(1-cyclohexenyl)ethanol .

Spectroscopic Characterization

Verification of the product requires analysis of the vinylic and methylene signals.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 5.45 - 5.55 | Multiplet (m) | 1H | =CH | Vinylic proton (C2 of ring) |

| 3.65 - 3.75 | Triplet (t) | 2H | -CH | Methylene adjacent to Oxygen |

| 2.20 - 2.28 | Triplet (t) | 2H | =C-CH | Allylic side-chain methylene |

| 1.95 - 2.05 | Multiplet (m) | 4H | Ring CH | Allylic ring protons (C3, C6) |

| 1.55 - 1.65 | Multiplet (m) | 4H | Ring CH | Homoallylic ring protons (C4, C5) |

| 1.80 (var) | Broad Singlet | 1H | -OH | Hydroxyl proton (concentration dependent) |

Infrared Spectroscopy (FT-IR)

-

3300 - 3400 cm

: O-H stretching (Broad, strong). -

3010 - 3050 cm

: =C-H stretching (Weak, sp -

2850 - 2950 cm

: C-H stretching (Strong, sp -

1650 - 1670 cm

: C=C stretching (Weak, characteristic of trisubstituted alkenes). -

1050 cm

: C-O primary alcohol stretch.

Safety & Handling (GHS Classification)

Based on structural analogs and available safety data.

-

Signal Word : WARNING

-

Hazard Statements :

-

Precautionary Measures :

-

Store in a cool, well-ventilated place.

-

Use chemically resistant gloves (Nitrile) and safety goggles.

-

Avoid strong oxidizing agents (e.g., KMnO₄, CrO₃) which can cleave the double bond or oxidize the alcohol.

-

References

-

LookChem . 2-(1-cyclohexenyl)ethanol Physical Properties and CAS Data. Retrieved from .

-

Cheméo . Ethanol, 1-(1-cyclohexenyl)- Physical Properties. Retrieved from .

-

ChemSynthesis . Synthesis and Properties of CAS 3197-68-0. Retrieved from .

-

PubChem . Compound Summary for 2-(1-Cyclohexenyl)ethylamine (Analog Reference). Retrieved from . (Note: Used for comparative structural validation).

Sources

2-(cyclohex-1-en-1-yl)ethan-1-ol CAS number 3197-68-0

This guide provides an in-depth technical analysis of 2-(cyclohex-1-en-1-yl)ethan-1-ol (CAS 3197-68-0), a versatile homoallylic alcohol used as a strategic building block in pharmaceutical synthesis—most notably for morphinan-class antitussives—and fragrance chemistry.

CAS Number: 3197-68-0 Synonyms: 2-(1-Cyclohexenyl)ethanol; 1-(2-Hydroxyethyl)cyclohexene IUPAC Name: 2-(cyclohex-1-en-1-yl)ethan-1-ol[1][2][3][4]

Executive Summary & Structural Significance

2-(cyclohex-1-en-1-yl)ethan-1-ol is a primary alcohol tethered to a cyclohexene ring at the 1-position. Its chemical value lies in its bifunctional nature :

-

The Primary Hydroxyl Group: A handle for esterification, oxidation (to aldehyde/acid), or conversion to leaving groups (tosylates/halides) for nucleophilic substitution.

-

The Endocyclic Double Bond: Located at the

-position relative to the side chain attachment, it serves as a latent functional group for epoxidation, hydroboration, or cationic cyclization reactions.

This compound is a critical intermediate in the synthesis of 2-(1-cyclohexenyl)ethylamine , the direct precursor to Dextromethorphan and Levorphanol , making it a high-value target in opioid analgesic and antitussive manufacturing.

Physicochemical Properties

Data aggregated from predicted models and experimental analogues.

| Property | Value | Technical Note |

| Molecular Formula | C | Unsaturation Degree = 2 |

| Molecular Weight | 126.20 g/mol | Suitable for fragment-based drug design |

| Boiling Point | ~229 °C (760 mmHg) | High boiling point due to H-bonding |

| Density | 0.95 ± 0.05 g/cm³ | Slightly less dense than water |

| LogP | 1.87 (Predicted) | Moderately lipophilic; crosses BBB easily if derivatized |

| Solubility | Soluble in EtOH, Et₂O, DCM | Limited solubility in water (~4 g/L) |

| Appearance | Colorless to pale yellow oil | Viscous liquid at RT |

Synthetic Pathways & Methodologies[8][9][10][11]

The synthesis of CAS 3197-68-0 requires controlling regiochemistry to ensure the double bond remains in the thermodynamically stable 1-position (endocyclic) rather than migrating to the exocyclic position.

Pathway A: The Grignard-Epoxide Homologation (Lab Scale)

This is the most direct route for generating the carbon skeleton with precise control.

Mechanism:

-

Precursor Preparation: 1-Chlorocyclohexene is converted to the Grignard reagent.

-

Nucleophilic Attack: The organomagnesium species attacks ethylene oxide (oxirane) at the least hindered carbon.

-

Hydrolysis: Acidic workup yields the alcohol.[5]

Protocol:

-

Activation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

-

Grignard Formation: Add 1-chlorocyclohexene (1.0 eq) in anhydrous THF dropwise. Reflux for 1-2 hours until Mg is consumed.

-

Epoxide Addition: Cool to -10°C. Cannulate a solution of Ethylene Oxide (1.2 eq) in THF into the mixture. Note: Ethylene oxide is a gas; use a pre-cooled solution.

-

Workup: Quench with sat. NH

Cl. Extract with Et

Pathway B: Reduction of 1-Cyclohexenylacetic Acid (Industrial Scale)

Preferred for bulk manufacturing due to the avoidance of volatile epoxides.

Protocol:

-

Starting Material: Ethyl 2-(cyclohex-1-en-1-yl)acetate (often derived from cyclohexanone via Reformatsky or Knoevenagel condensation).

-

Reduction: Treat with LiAlH

(0.75 eq) in THF at 0°C. -

Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts as a granular solid.

-

Yield: Typically >85%.

Visualization of Synthetic Logic

Figure 1: Dual synthetic pathways for 2-(cyclohex-1-en-1-yl)ethan-1-ol, highlighting the Grignard and Hydride Reduction routes.

Analytical Characterization (Spectroscopy)

Identification relies on distinguishing the 1-enyl isomer from the 2-enyl or exocyclic isomers.

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 5.45 - 5.55 | Multiplet (m) | 1H | =CH (C2) | Confirms endocyclic double bond. |

| 3.65 - 3.75 | Triplet (t) | 2H | -CH | Characteristic primary alcohol. |

| 2.25 - 2.30 | Triplet (t) | 2H | =C-CH | Allylic methylene linking ring to alcohol. |

| 1.95 - 2.05 | Multiplet | 4H | Ring CH | Allylic protons inside the ring. |

| 1.55 - 1.65 | Multiplet | 4H | Ring CH | Distal ring protons. |

| 1.40 | Broad Singlet | 1H | -OH | Exchangeable with D |

Key Diagnostic: The absence of a vinyl signal integrating to 2H rules out the terminal alkene (vinylcyclohexane derivative). The presence of only one olefinic proton confirms the trisubstituted double bond at the 1-position.

Infrared Spectroscopy (IR)[14]

-

3350 cm

: Broad O-H stretch (Intermolecular H-bonding). -

1660 cm

: Weak C=C stretch (Trisubstituted alkene). -

1050 cm

: C-O stretch (Primary alcohol).

Applications in Drug Development

The primary utility of CAS 3197-68-0 is as a "divergent intermediate." It allows access to nitrogen-containing heterocycles via nucleophilic substitution or cyclization.

A. Synthesis of Morphinan Precursors

The alcohol is converted to 2-(1-cyclohexenyl)ethylamine , a specific intermediate for the Grewe cyclization used to synthesize Dextromethorphan.

Workflow:

-

Activation: Alcohol

Mesylate (MsCl, Et -

Substitution: Mesylate

Nitrile (NaCN, DMSO) or Azide (NaN -

Reduction: Nitrile/Azide

Amine .

B. Cationic Cyclization (Pictect-Spengler Analogues)

Under acidic conditions, the alcohol (or its aldehyde derivative) can undergo cationic cyclization with tryptamines or phenethylamines to form polycyclic indole alkaloids. The cyclohexenyl double bond acts as the nucleophile to trap the iminium ion.

Figure 2: Downstream applications in pharmaceutical synthesis (Dextromethorphan) and fine chemicals.

Safety & Handling (SDS Summary)

Based on GHS Classifications for similar unsaturated alcohols.

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. The double bond is susceptible to autoxidation over time; stabilizers (e.g., BHT) are often added for long-term storage.

References

-

ChemicalBook. 2-(1-Cyclohexenyl)ethanol Properties and NMR Data. Retrieved from .

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11116070, 2-Cyclohexene-1-ethanol. Retrieved from .[6]

-

Organic Syntheses. Cyclohexylcarbinol (General Grignard Protocols). Coll. Vol. 1, p.188 (1941). Retrieved from .

-

GuideChem. 2-(1-cyclohexenyl)ethanol CAS 3197-68-0 Synthesis and Safety. Retrieved from .

-

U.S. Environmental Protection Agency. Substance Registry Services: 2-(cyclohex-1-en-1-yl)ethan-1-ol. Retrieved from .

Sources

- 1. 2-Cyclohexylethanol (4442-79-9) 1H NMR [m.chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Asymmetric Hydrovinylation of 1-Vinylcycloalkenes. Reagent Control of Regio- and Stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. impactfactor.org [impactfactor.org]

- 5. Question 71: Ethylene oxide when treated with phenyl magnesium bromide fo.. [askfilo.com]

- 6. 2-Cyclohexene-1-ethanol | C8H14O | CID 11116070 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol: Starting Materials and Core Strategies

This guide provides a comprehensive overview of the primary synthetic routes for producing 2-(cyclohex-1-en-1-yl)ethan-1-ol, a valuable chemical intermediate. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Introduction

2-(Cyclohex-1-en-1-yl)ethan-1-ol is a key building block in the synthesis of various organic molecules, including pharmaceuticals and flavor and fragrance compounds. Its structure, featuring a cyclohexene ring coupled with a primary alcohol, offers multiple sites for further functionalization. The efficient synthesis of this molecule is therefore of significant interest. This guide will focus on the most prevalent and practical starting materials and the subsequent synthetic transformations required to obtain the target molecule.

The most versatile and economically viable starting material for the synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol is cyclohexanone . This readily available cyclic ketone can be elaborated into the target structure through several distinct and reliable synthetic pathways. We will explore three primary strategies, each commencing with cyclohexanone.

Synthetic Strategy I: Grignard Reagent-Based Approach

The Grignard reaction is a powerful tool for carbon-carbon bond formation.[1][2] This approach leverages the nucleophilic character of Grignard reagents to attack electrophilic centers. In the context of synthesizing 2-(cyclohex-1-en-1-yl)ethan-1-ol, two main variations of the Grignard strategy are employed.

Method A: Reaction of a Cyclohexenyl Grignard Reagent with an Electrophile

This method involves the preparation of a cyclohexenyl Grignard reagent, which then reacts with a suitable two-carbon electrophile, such as ethylene oxide, to introduce the hydroxyethyl moiety.

Starting Materials:

-

Cyclohexanone

-

Bromine

-

A suitable base (e.g., sodium ethoxide)

-

Magnesium turnings

-

Ethylene oxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Experimental Protocol:

-

Synthesis of 1-Bromocyclohexene:

-

Cyclohexanone is first converted to 2-bromocyclohexanone via α-bromination using bromine in an appropriate solvent.

-

The resulting 2-bromocyclohexanone is then subjected to dehydrobromination using a base to yield 1-bromocyclohexene.

-

-

Formation of Cyclohexenyl Magnesium Bromide:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous diethyl ether or THF.

-

A solution of 1-bromocyclohexene in the same anhydrous solvent is added dropwise to initiate the Grignard reaction. The reaction is typically initiated with a small crystal of iodine or by gentle heating. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey solution.[1][3]

-

-

Reaction with Ethylene Oxide:

-

The freshly prepared cyclohexenyl magnesium bromide solution is cooled in an ice bath.

-

A solution of ethylene oxide in the anhydrous solvent is added slowly. The reaction is exothermic and the temperature should be carefully controlled.[4]

-

The reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation or column chromatography to yield 2-(cyclohex-1-en-1-yl)ethan-1-ol.

-

Causality and Insights: The success of this method hinges on the efficient formation of the Grignard reagent, which requires strictly anhydrous conditions to prevent quenching by water. Ethylene oxide is an excellent electrophile for this reaction as it directly introduces the desired two-carbon alcohol chain. The regioselectivity of the epoxide opening is controlled by the nucleophilic attack of the Grignard reagent on the less sterically hindered carbon of the ethylene oxide ring.

Method B: Reaction of a Vinyl Grignard Reagent with Cyclohexanone

An alternative Grignard-based approach involves the reaction of a vinyl Grignard reagent with cyclohexanone, followed by a rearrangement. This method is often employed for the synthesis of the corresponding amine, but the principles can be adapted for the alcohol.[5][6][7]

Starting Materials:

-

Cyclohexanone

-

Vinyl bromide or vinyl chloride

-

Magnesium turnings

-

Thionyl chloride

-

Pyridine or triethylamine

-

Anhydrous diethyl ether or THF

Experimental Protocol:

-

Synthesis of 1-Vinylcyclohexan-1-ol:

-

A solution of vinylmagnesium bromide or chloride is prepared in anhydrous THF.[6]

-

Cyclohexanone is added dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[6]

-

The reaction is quenched with saturated aqueous ammonium chloride, and the product, 1-vinylcyclohexan-1-ol, is extracted and purified.

-

-

Allylic Rearrangement:

-

The 1-vinylcyclohexan-1-ol is treated with an acid catalyst (e.g., dilute sulfuric acid) or a reagent like thionyl chloride in the presence of a base.[5][7] This induces a dehydration and an allylic rearrangement to form the more stable 1-(2-chloroethyl)cyclohex-1-ene.

-

Subsequent hydrolysis of the chloro-intermediate under appropriate conditions would yield the target alcohol.

-

Workflow Diagram: Grignard-Based Syntheses

Caption: Grignard-based synthetic pathways to 2-(cyclohex-1-en-1-yl)ethan-1-ol.

Synthetic Strategy II: Wittig Reaction Approach

The Wittig reaction provides a robust method for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde.[8][9][10][11][12] This strategy can be adapted to synthesize an intermediate that can then be converted to the target alcohol.

Starting Materials:

-

Cyclohexanone

-

(2-Bromoethyl)triphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous THF or DMSO

Experimental Protocol:

-

Preparation of the Phosphonium Ylide (Wittig Reagent):

-

(2-Bromoethyl)triphenylphosphonium bromide is suspended in an anhydrous solvent like THF or DMSO in a flame-dried flask under an inert atmosphere.

-

A strong base, such as n-butyllithium or sodium hydride, is added at a low temperature to deprotonate the phosphonium salt and form the corresponding ylide. The formation of the ylide is often indicated by a color change.

-

-

Wittig Reaction with Cyclohexanone:

-

A solution of cyclohexanone in the same anhydrous solvent is added dropwise to the ylide solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction results in the formation of (2-bromoethylidene)cyclohexane.

-

-

Conversion to the Alcohol:

-

The resulting (2-bromoethylidene)cyclohexane can be converted to the target alcohol through a two-step process:

-

First, an elimination reaction using a suitable base can be performed to generate 1-vinylcyclohexene.

-

Then, a hydroboration-oxidation reaction of 1-vinylcyclohexene would selectively hydroxylate the terminal carbon of the vinyl group to yield 2-(cyclohex-1-en-1-yl)ethan-1-ol.

-

-

Causality and Insights: The choice of the phosphonium salt is critical for introducing the required two-carbon chain. The stereoselectivity of the Wittig reaction (E/Z isomerism of the double bond) can be influenced by the nature of the ylide and the reaction conditions. The subsequent conversion of the haloalkene to the alcohol via hydroboration-oxidation is a reliable method that proceeds with anti-Markovnikov regioselectivity, ensuring the formation of the primary alcohol.

Workflow Diagram: Wittig Reaction Pathway

Caption: Wittig reaction strategy for the synthesis of the target alcohol.

Synthetic Strategy III: Reduction of a Carboxylic Acid Derivative

This approach involves the synthesis of 2-(cyclohex-1-en-1-yl)acetic acid or its ester, followed by reduction to the corresponding primary alcohol.

Starting Materials:

-

Cyclohexanone

-

Malonic acid or a malonic ester (e.g., diethyl malonate)

-

A base (e.g., piperidine, sodium ethoxide)

-

A reducing agent (e.g., lithium aluminum hydride (LiAlH₄))[13][14]

-

Anhydrous diethyl ether or THF

Experimental Protocol:

-

Knoevenagel Condensation:

-

Cyclohexanone is reacted with malonic acid or a malonic ester in the presence of a catalytic amount of a base like piperidine.[13]

-

The reaction mixture is heated, often with azeotropic removal of water, to drive the condensation reaction to completion, yielding cyclohexylidene malonic acid (or its ester).

-

-

Decarboxylation and Isomerization:

-

If malonic acid is used, the product from the Knoevenagel condensation can be heated to induce decarboxylation, which can lead to the formation of 2-(cyclohex-1-en-1-yl)acetic acid through isomerization of the double bond into the more stable conjugated position.

-

-

Reduction:

-

The resulting 2-(cyclohex-1-en-1-yl)acetic acid or its ester is dissolved in an anhydrous solvent like diethyl ether or THF.

-

This solution is added dropwise to a suspension of a powerful reducing agent, such as lithium aluminum hydride, at a low temperature.[14]

-

The reaction is carefully quenched with water and then a sodium hydroxide solution.

-

The product is extracted and purified by distillation or chromatography.

-

Causality and Insights: The Knoevenagel condensation is an effective method for forming a new carbon-carbon double bond and introducing a carboxylic acid or ester functionality. The choice of reducing agent is crucial; LiAlH₄ is required for the reduction of carboxylic acids and esters, as milder reagents like sodium borohydride are generally not effective.[14] This method provides a straightforward route to the target alcohol, with the key challenge being the control of the double bond position during the condensation and decarboxylation steps.

Workflow Diagram: Reduction Pathway

Caption: Synthesis via reduction of a carboxylic acid derivative.

Quantitative Data Summary

| Synthetic Strategy | Key Starting Materials | Typical Overall Yield | Key Advantages | Key Challenges |

| Grignard (Method A) | Cyclohexanone, Bromine, Magnesium, Ethylene Oxide | Moderate to Good | Direct introduction of the hydroxyethyl group. | Requires synthesis of 1-bromocyclohexene; strict anhydrous conditions. |

| Grignard (Method B) | Cyclohexanone, Vinyl Halide, Magnesium | Moderate | Utilizes readily available vinyl Grignard reagents. | Multi-step process involving rearrangement and hydrolysis. |

| Wittig Reaction | Cyclohexanone, (2-Bromoethyl)triphenylphosphonium bromide | Moderate | Good control over double bond formation. | Requires a strong base; multi-step conversion to the alcohol. |

| Reduction of Acid | Cyclohexanone, Malonic Acid/Ester, LiAlH₄ | Good | Utilizes classic named reactions. | Requires a strong reducing agent; potential for double bond isomerization issues. |

Conclusion

The synthesis of 2-(cyclohex-1-en-1-yl)ethan-1-ol can be effectively achieved from the common starting material, cyclohexanone, through several strategic pathways. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. The Grignard-based approaches offer a direct and powerful means of C-C bond formation, while the Wittig reaction provides excellent control over olefination. The reduction of a carboxylic acid derivative presents a classic and reliable alternative. Each method has its own set of advantages and challenges, and a thorough understanding of the underlying chemical principles is paramount for successful execution.

References

-

ChemSynthesis. (2025, May 20). 2-(1-cyclohexen-1-yl)ethanol. Available at: [Link]

- Google Patents. (n.d.). CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.

- Google Patents. (n.d.). KR100710559B1 - Process for producing high efficiency 1-cyclohexyl-1-ethanol.

-

Chemistry LibreTexts. (2024, September 1). 2.2: Preparation of Cyclohexene from Cyclohexanol. Available at: [Link]

-

Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Available at: [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-(1-cyclohexenyl) ethylamine. Available at: [Link]

- Unknown Source. (n.d.). The Grignard Reaction. This source was not directly accessible.

-

Ningbo Inno Pharmchem Co., Ltd. (2026, February 10). Mastering the Synthesis of 2-(1-Cyclohexenyl)ethylamine: A Deep Dive into Methods. Available at: [Link]

- Google Patents. (2012, March 8). US20120059193A1 - Process for producing 2-(cyclohex-1'-enyl)cyclohexanone.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Available at: [Link]

-

Dalal Institute. (n.d.). Wittig Reaction. Available at: [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Available at: [Link]

-

Agett, A. H. (n.d.). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Available at: [Link]

- Unknown Source. (n.d.). The Wittig Reaction: Synthesis of Alkenes. This source was not directly accessible.

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Available at: [Link]

- Google Patents. (n.d.). US8519192B2 - Process for producing 2-(cyclohex-1′-enyl)cyclohexanone.

- Google Patents. (n.d.). CN102557908A - Preparation method of 2- (cyclohex-1' -enyl) cyclohexanone.

- Google Patents. (n.d.). CN105859566A - 2-(1-cyclohexenyl)ethylamine and preparation method thereof.

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available at: [Link]

-

Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Available at: [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.6: Alcohols from Carbonyl Compounds- Grignard Reagents. Available at: [Link]

-

RSC Publishing. (n.d.). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Available at: [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Available at: [Link]

Sources

- 1. community.wvu.edu [community.wvu.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. d.lib.msu.edu [d.lib.msu.edu]

- 5. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 6. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 7. nbinno.com [nbinno.com]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buy 2-(Cyclohex-2-en-1-yl)acetic acid | 3675-31-8 [smolecule.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Stereochemistry of 2-(cyclohex-1-en-1-yl)ethan-1-ol

An In-Depth Technical Guide to the Stereochemistry of 1-(Cyclohex-1-en-1-yl)ethan-1-ol

Abstract

This technical guide provides a comprehensive examination of the stereochemistry of 1-(cyclohex-1-en-1-yl)ethan-1-ol, a chiral allylic alcohol with significant applications in asymmetric synthesis. The guide delves into the synthesis of both racemic and enantiomerically enriched forms of the molecule, details methods for the separation of enantiomers, and outlines advanced analytical techniques for the determination of enantiomeric excess and absolute configuration. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chirality and a Note on Nomenclature

Chirality is a fundamental concept in modern drug development and organic synthesis. The three-dimensional arrangement of atoms in a molecule can have a profound impact on its biological activity, with different enantiomers of a chiral drug often exhibiting distinct pharmacological and toxicological profiles. Allylic alcohols, in particular, are crucial building blocks in the synthesis of complex natural products and pharmaceuticals.[1][2]

It is important to address a potential point of ambiguity in the nomenclature. The compound "2-(cyclohex-1-en-1-yl)ethan-1-ol" is an achiral molecule as the carbon atom bearing the hydroxyl group is not a stereocenter. For the purposes of this in-depth guide on stereochemistry, we will focus on the closely related and chiral isomer, 1-(cyclohex-1-en-1-yl)ethan-1-ol .[3] This molecule possesses a stereocenter at the carbon atom bonded to the hydroxyl group, making it an excellent subject for a detailed stereochemical investigation.

This guide will provide a detailed exploration of the synthesis, separation, and analysis of the enantiomers of 1-(cyclohex-1-en-1-yl)ethan-1-ol, offering valuable insights and protocols for researchers in the field.

Synthesis of 1-(Cyclohex-1-en-1-yl)ethan-1-ol

The synthesis of 1-(cyclohex-1-en-1-yl)ethan-1-ol can be approached from several angles, leading to either a racemic mixture or, through stereoselective methods, an enantiomerically enriched product.

Racemic Synthesis

A straightforward and common method for the synthesis of racemic 1-(cyclohex-1-en-1-yl)ethan-1-ol is the Grignard reaction. This involves the addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to 1-acetyl-1-cyclohexene. Alternatively, the reaction of acetaldehyde with cyclohex-1-en-1-ylmagnesium bromide, formed from 1-bromocyclohexene, will also yield the desired racemic alcohol.

Experimental Protocol: Racemic Synthesis via Grignard Reaction

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 1-bromocyclohexene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

-

Reaction with Aldehyde: The solution of the Grignard reagent is cooled to 0 °C. A solution of freshly distilled acetaldehyde in anhydrous diethyl ether is then added dropwise with stirring.

-

Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield racemic 1-(cyclohex-1-en-1-yl)ethan-1-ol.

Enantioselective Synthesis

The asymmetric synthesis of chiral allylic alcohols is a highly desirable goal in organic chemistry.[1][2] Several powerful methods have been developed to achieve this, including the enantioselective addition of organometallic reagents to aldehydes and the stereoselective reduction of α,β-unsaturated ketones.

One highly effective approach is the asymmetric addition of alkenylzinc reagents to aldehydes, catalyzed by a chiral ligand.[4] Another strategy involves the catalytic asymmetric reductive coupling of alkynes and aldehydes.[5] For the synthesis of 1-(cyclohex-1-en-1-yl)ethan-1-ol, a particularly relevant method is the enantioselective reduction of 1-(cyclohex-1-en-1-yl)ethan-1-one.

Key Enantioselective Methodologies:

| Methodology | Catalyst/Reagent | Key Features |

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium Complexes | Utilizes a hydrogen donor like isopropanol or formic acid. |

| CBS Reduction (Corey-Bakshi-Shibata) | Oxazaborolidine Catalyst | Stoichiometric or catalytic reduction using borane. |

| Enantioselective Hydrosilylation | Chiral Transition Metal Catalysts | Reduction with a silane followed by hydrolysis. |

Experimental Protocol: Enantioselective Reduction of 1-(cyclohex-1-en-1-yl)ethan-1-one

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, the chiral catalyst (e.g., a chiral oxazaborolidine) is dissolved in an anhydrous solvent such as toluene or THF.

-

Substrate Addition: The ketone, 1-(cyclohex-1-en-1-yl)ethan-1-one, is added to the catalyst solution.

-

Reductant Addition: A solution of the reducing agent (e.g., borane-dimethyl sulfide complex) is added dropwise at a low temperature (e.g., -78 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched with methanol. The solvent is removed in vacuo, and the residue is worked up by adding a dilute acid and extracting with an organic solvent.

-

Purification and Analysis: The crude product is purified by column chromatography. The enantiomeric excess of the resulting 1-(cyclohex-1-en-1-yl)ethan-1-ol is then determined using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Caption: Enantioselective synthesis workflow.

Chiral Resolution of Racemic 1-(Cyclohex-1-en-1-yl)ethan-1-ol

When an enantioselective synthesis is not feasible or does not provide sufficient enantiopurity, the resolution of a racemic mixture is a viable alternative. Kinetic resolution is a powerful technique for separating enantiomers based on their different reaction rates with a chiral catalyst or reagent.[6][7][8]

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols via enantioselective acylation or hydrolysis. For 1-(cyclohex-1-en-1-yl)ethan-1-ol, a lipase such as Candida antarctica lipase B (CAL-B) can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

-

Reaction Setup: To a solution of racemic 1-(cyclohex-1-en-1-yl)ethan-1-ol in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate) and the lipase (e.g., immobilized CAL-B).

-

Reaction Monitoring: The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored by chiral GC or HPLC until approximately 50% conversion is reached.

-

Separation: The enzyme is removed by filtration. The reaction mixture, now containing one enantiomer of the alcohol and the ester of the other enantiomer, is separated by column chromatography.

-

Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol to obtain the other enantiomer.

Chemical Kinetic Resolution

Non-enzymatic methods for kinetic resolution often employ chiral acylation catalysts, such as chiral 4-(dimethylamino)pyridine (DMAP) derivatives or chiral phosphoric acids.[6][9] These catalysts can achieve high selectivity factors, providing access to both enantiomers in high enantiomeric purity.

Analytical Techniques for Stereochemical Analysis

The accurate determination of enantiomeric excess (ee) and absolute configuration is critical in the study and application of chiral molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and reliable method for separating enantiomers and determining their ratio.[10][11][12] The choice of the chiral stationary phase (CSP) is crucial for achieving good separation.[][14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral alcohols.[14]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H) is typically a good starting point.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) is generally used.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Caption: Chiral HPLC analysis workflow.

NMR Spectroscopy with Chiral Solvating Agents